N~4~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a synthetic organic compound characterized by its unique molecular structure This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of 4-(benzyloxy)phenylacetic acid through the reaction of 4-hydroxybenzyl alcohol with acetic anhydride.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring by reacting the benzyloxy intermediate with dimethylamine and a suitable catalyst under controlled conditions.
Final Coupling Reaction: The final step involves coupling the piperidine intermediate with a suitable carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of N4-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can undergo reduction reactions to form amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N~4~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N4-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenylacetic acid
- N-[4-(Benzyloxy)phenyl]glycinamide
- 1-acetyl-N-(4-(benzyloxy)phenyl)-5-bromo-2-methylindoline-6-sulfonamide
Uniqueness
Its versatility in undergoing various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research .
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-N-(4-phenylmethoxyphenyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-24(2)22(27)25-14-12-18(13-15-25)21(26)23-19-8-10-20(11-9-19)28-16-17-6-4-3-5-7-17/h3-11,18H,12-16H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJNHXAQFYTXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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